

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propionylpromazine

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Compound of Interest

Compound Name: *Propionylpromazine*

Cat. No.: *B1198289*

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Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **propionylpromazine** using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Propionylpromazine is a phenothiazine derivative used as a neuroleptic agent in veterinary medicine to manage stress in animals. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of **propionylpromazine**.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. **Propionylpromazine** is separated from other components in the sample based on its hydrophobicity. The analyte is then detected by a UV detector, and the response is proportional to its concentration.

Chromatographic Conditions

A comprehensive summary of the HPLC system and parameters for the analysis of **propionylpromazine** is presented in the table below.

| Parameter | Condition |
|--|---|
| HPLC System | Agilent 1100/1200 series or equivalent with UV/Vis or PDA detector |
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Gradient mixture of Mobile Phase A and Mobile Phase B |
| Mobile Phase A: Potassium Dihydrogen Phosphate buffer (pH 3.0) | A specific gradient program should be optimized for the best separation |
| Mobile Phase B: Acetonitrile | |
| Gradient Program | A specific gradient program should be optimized for the best separation |
| Flow Rate | 1.2 mL/min ^[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm ^[1] |

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following table.

| Validation Parameter | Result |
|---|--|
| Linearity Range | 12.6 - 37.8 µg/mL[1] |
| Correlation Coefficient (r ²) | 0.9997[1] |
| Limit of Detection (LOD) | Method dependent, can be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Method dependent, can be in the low ng/mL range. |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (%RSD) | < 2%[1] |

Experimental Protocols

Reagents and Materials

- **Propionylpromazine** hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade or Milli-Q)

Preparation of Solutions

Mobile Phase A (Potassium Dihydrogen Phosphate Buffer, pH 3.0):

- Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM.
- Adjust the pH to 3.0 with orthophosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Acetonitrile):

- Use HPLC grade acetonitrile.

Standard Stock Solution (e.g., 100 µg/mL):

- Accurately weigh about 10 mg of **propionylpromazine** hydrochloride reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 15, 20, 25, 30, 35, 40 µg/mL).

Sample Preparation (from Pharmaceutical Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **propionylpromazine**.
- Transfer the powder to a suitable volumetric flask.
- Add a portion of the diluent (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
- The filtered solution is now ready for injection into the HPLC system.

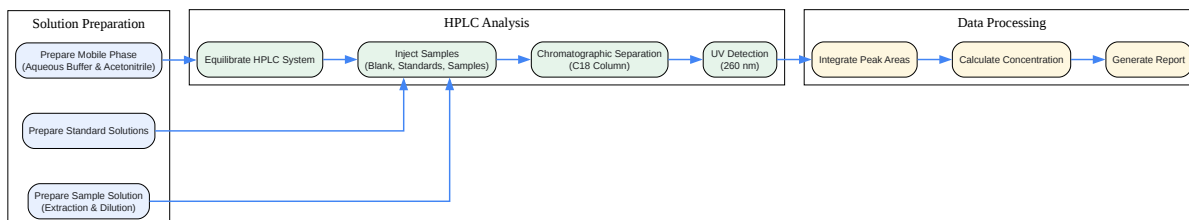
Chromatographic Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (diluent), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and integrate the peak area for **propionylpromazine**.

Calculation

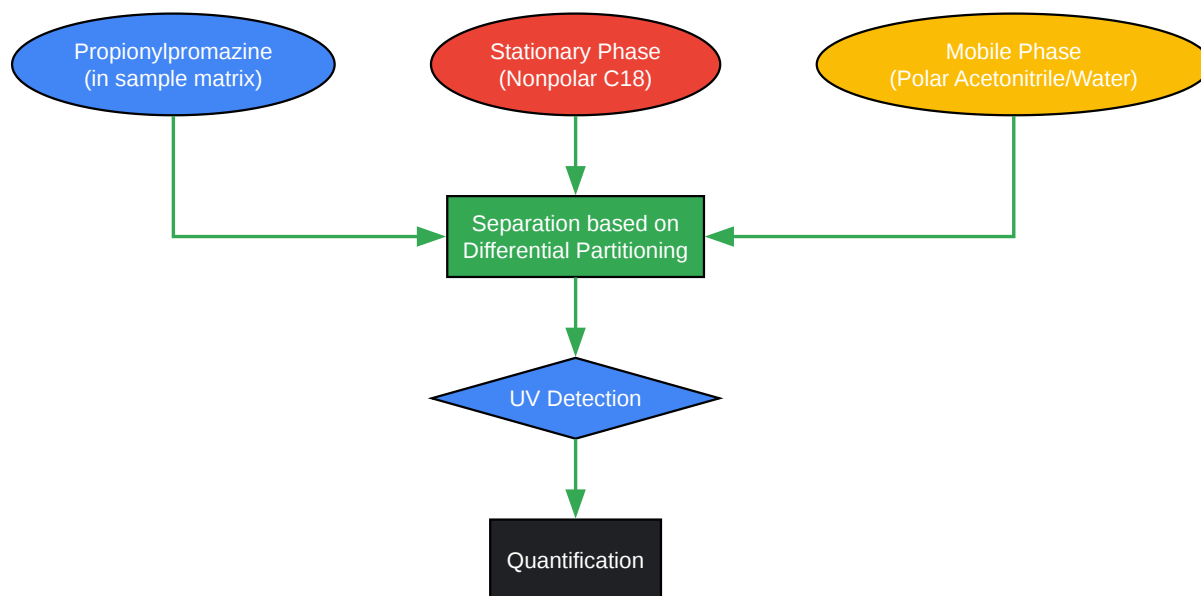
The concentration of **propionylpromazine** in the sample can be calculated using the following formula:

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **propionylpromazine**.



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Caption: Principle of **propionylpromazine** separation by reverse-phase HPLC.

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References

- 1. iajpb.org [iajpb.org]
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